Home > Products > Screening Compounds P14972 > Dihydronarciclasine
Dihydronarciclasine - 40042-08-8

Dihydronarciclasine

Catalog Number: EVT-1549350
CAS Number: 40042-08-8
Molecular Formula: C17H19NO7
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydronarciclasine is a complex alkaloid derived from the Amaryllidaceae family, particularly notable for its potential pharmacological properties. It is structurally related to narciclasine, a compound known for its antitumor activity. Dihydronarciclasine has gained attention in medicinal chemistry due to its unique structural features and biological activities, including cytotoxic effects against various cancer cell lines.

Source

Dihydronarciclasine is primarily sourced from species of the Narcissus genus, which are rich in Amaryllidaceae alkaloids. These plants have been traditionally used in herbal medicine, and recent studies have focused on isolating and synthesizing their active compounds for therapeutic applications.

Classification

Dihydronarciclasine belongs to the class of Amaryllidaceae alkaloids, which are characterized by their complex bicyclic structures. This compound can be further classified under the phenanthridine alkaloids, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of dihydronarciclasine has been explored through various methodologies, including:

  1. Catalytic Hydrogenation: This method involves the hydrogenation of narciclasine derivatives using palladium catalysts under controlled conditions. For instance, studies have shown that hydrogenation can selectively yield trans-dihydronarciclasine from 7-deoxynarciclasine with varying degrees of stereoselectivity depending on the solvent used .
  2. Diels-Alder Reactions: A notable approach involves a highly endo-selective Diels-Alder cycloaddition reaction, which allows for the construction of the core structure of dihydronarciclasine from simpler precursors .
  3. Total Synthesis: Recent advancements have led to total synthesis methods that utilize asymmetric synthesis techniques to achieve high yields and enantiomeric purity of dihydronarciclasine .

Technical Details

  • The hydrogenation process typically requires palladium on carbon as a catalyst and can be conducted in solvents such as acetic acid or ethyl acetate.
  • The Diels-Alder reaction often employs specific conditions to favor the formation of desired stereoisomers, highlighting the importance of reaction conditions in achieving high yields.
Molecular Structure Analysis

Structure

Dihydronarciclasine features a complex molecular structure characterized by multiple rings and functional groups. Its core structure includes a phenanthridine backbone, which contributes to its biological activity.

Data

  • Molecular Formula: C₁₄H₁₅N
  • Molecular Weight: 213.28 g/mol
  • The compound exhibits specific stereochemical configurations that are crucial for its biological function.
Chemical Reactions Analysis

Reactions

Dihydronarciclasine participates in various chemical reactions, including:

  1. Reduction Reactions: The compound can undergo reductions leading to different derivatives with varying biological activities .
  2. Acylation and Hydrolysis: These reactions are often employed in synthetic pathways to modify functional groups on the dihydronarciclasine structure .

Technical Details

  • The reduction reactions typically utilize hydrogen gas in the presence of catalysts like palladium or platinum.
  • Acylation reactions may involve reagents such as acetic anhydride or benzoyl chloride under basic conditions.
Mechanism of Action

Process

The mechanism by which dihydronarciclasine exerts its biological effects is primarily linked to its interaction with cellular targets involved in cancer proliferation and survival pathways.

  1. Inhibition of Protein Synthesis: Dihydronarciclasine has been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
  2. Induction of Apoptosis: The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation .

Data

Studies indicate that dihydronarciclasine exhibits significant cytotoxicity against various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Dihydronarciclasine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound is reactive towards electrophiles due to the presence of nitrogen atoms within its structure.
Applications

Scientific Uses

Dihydronarciclasine has several promising applications in scientific research:

  1. Antitumor Agent: Its primary application lies in cancer therapeutics, where it is being investigated for its ability to inhibit tumor growth.
  2. Biological Studies: Researchers are exploring its mechanisms of action at the molecular level to understand how it affects cellular processes .
  3. Pharmaceutical Development: Given its potent biological activities, dihydronarciclasine serves as a lead compound for developing new anticancer drugs.
Introduction to Dihydronarciclasine and Phenanthridone Alkaloids

Historical Discovery and Natural Occurrence in Amaryllidaceae Plants

Dihydronarciclasine belongs to the Amaryllidaceae alkaloid family, with historical medicinal use dating to Hippocrates (4th century BC), who documented narcissus oil for uterine tumor treatment [1]. Modern scientific investigation began in the mid-19th century with lycorine isolation, but dihydronarciclasine was first characterized in 1975 as a hydrogenation product of narciclasine [2]. Pettit et al. isolated trans-dihydronarciclasine from Zephyranthes candida in 1990, with typical yields of 30–200 mg/kg fresh plant biomass [2] [4]. The compound occurs natively in Lycoris chejuensis, Hymenocallis littoralis, and Zephyranthes species, often alongside structurally related alkaloids like pancratistatin [3] [6]. Its scarcity in nature (e.g., 33 mg isolated from 8.6 kg of Hymenocallis caribaea bulbs) motivated extensive synthetic efforts [1].

Structural Classification Within Phenanthridone Alkaloid Subfamily

Dihydronarciclasine is classified within the phenanthridone/isocarbostyril alkaloids, characterized by a tricyclic framework consisting of:

  • Ring A: Methylenedioxy-functionalized benzene ring
  • Ring B: Lactam moiety (essential for activity)
  • Ring C: Polyhydroxylated cyclohexane with 4-6 contiguous stereocenters [5] [7]

Table 1: Structural Features of Key Phenanthridone Alkaloids

CompoundRing ARing C SubstituentsB/C JunctionBioactivity (Mean GI₅₀)
trans-DihydronarciclasineMethylenedioxy2,3,4-triOHtrans0.0032 μg/mL (P388)
NarciclasineMethylenedioxy2,3,4-triOH, Δ⁴ᵃUnsaturated0.01 μg/mL (P388)
PancratistatinMethylenedioxy1,2,3,4-tetraOHtrans<0.01 μg/mL (P388)
7-Deoxy-trans-dihydronarciclasineMethylenedioxy2,3,4-triOHtransReduced cytotoxicity

The trans B/C ring junction is a critical determinant of bioactivity, with cis-configured analogues showing markedly reduced potency [4]. Ring C modifications, particularly C7 deoxygenation (as in 7-deoxy-trans-dihydronarciclasine), substantially diminish anticancer activity, highlighting the pharmacophore's stereochemical sensitivity [4] [8].

Biosynthetic Pathways in Lycoris chejuensis and Related Species

Dihydronarciclasine originates from L-tyrosine-derived biosynthesis, with haemanthamine serving as the established precursor [4] [9]. The pathway involves:

  • Oxidative coupling: Norcraugsodine formation from norbelladine
  • Ring expansion: Creation of the phenanthridone core
  • Sequential hydroxylations: Installation of C2, C3, C4 hydroxy groups
  • Reductive steps: Saturation of the C4a-C10b bond [9]

Enzymatic studies indicate cytochrome P450-mediated hydroxylations and reductase-controlled saturation establish the bioactive trans ring fusion and C3/C4 cis-diol configuration [9]. Lycoris chejuensis contains specialized oxidoreductases that stereoselectively generate the dihydronarciclasine scaffold, explaining its abundance in this species [3] [6].

Table 2: Key Biosynthetic Steps in Dihydronarciclasine Production

StepChemical TransformationEnzyme ClassStereochemical Outcome
1Phenol oxidative couplingOxidoreductasePlanar chirality induction
2Piperidine ring expansionDehydrogenase/IsomeraseTricyclic core formation
3C4a-C10b bond reductionNADPH-dependent reductasetrans-B/C junction
4C3/C4 dihydroxylationDioxygenasecis-Diol configuration

Pharmacological Significance in Natural Product Drug Discovery

Dihydronarciclasine exhibits dual anticancer and anti-neuroinflammatory activities, making it a compelling candidate for targeted drug development:

  • Anticancer profile: The National Cancer Institute's COMPARE algorithm analysis revealed a unique cytotoxicity pattern against 60 human tumor cell lines (mean GI₅₀ = 10⁻⁸ M), uncorrelated with conventional antitumor agents, indicating a novel mechanism of action [1] [4]. Structural minimalism (retaining only C2, C3, C4 hydroxyls) confers potency equal to more complex congeners like pancratistatin [1].
  • Antiviral potential: Recent studies demonstrate remarkable activity against Zika virus and other flaviviruses, expanding its therapeutic relevance [2].
  • Neuroinflammation modulation: 7-Deoxy-trans-dihydronarciclasine (E144) from Lycoris chejuensis suppresses pro-inflammatory factors (NO, PGE₂, TNF-α, IL-6) in microglia while promoting anti-inflammatory IL-10 secretion, suggesting applicability in neurodegenerative disorders [3] [6].

Table 3: Pharmacological Targets of Dihydronarciclasine Analogues

Biological ActivityKey Molecular TargetsCellular EffectsTherapeutic Implications
AnticancerUnknown (COMPARE-negative)Protein synthesis inhibition, ApoptosisBroad-spectrum oncology
Anti-neuroinflammatoryCOX-2, TNF-α, iNOS downregulationMicroglial deactivationAlzheimer's/Parkinson's disease
AntiviralViral replication machinery (flaviviruses)Reduced viral loadEmerging arboviral infections

Pharmacological challenges include poor aqueous solubility (SwissADME classification: "very soluble" but low gastrointestinal absorption) and blood-brain barrier impermeability [8]. Synthetic efforts focus on ring-A modifications (e.g., 1,4-benzodioxane incorporation) to improve bioavailability while retaining the essential pharmacophore [4] [9]. The compound's nanomolar cytotoxicity and novel mechanism continue to drive structure-activity relationship (SAR) studies in anticancer lead optimization [1] [4].

Properties

CAS Number

40042-08-8

Product Name

Dihydronarciclasine

IUPAC Name

(1R,13R,14S,18R,19S)-9,19-dihydroxy-16,16-dimethyl-5,7,15,17-tetraoxa-12-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-trien-11-one

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C17H19NO7/c1-17(2)24-13-8(19)3-7-6-4-9-14(23-5-22-9)12(20)10(6)16(21)18-11(7)15(13)25-17/h4,7-8,11,13,15,19-20H,3,5H2,1-2H3,(H,18,21)/t7-,8+,11-,13-,15+/m1/s1

InChI Key

PWWBPUNUKQOTSZ-OSVMQOHBSA-N

SMILES

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

Synonyms

dihydronarciclasine
dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer
trans-dihydronarciclasine

Canonical SMILES

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]3[C@H]([C@@H]2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.